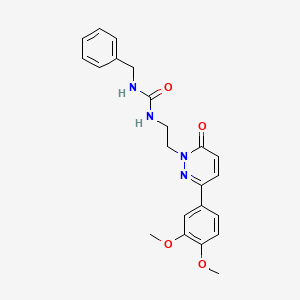

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

1-Benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound featuring a pyridazinone core substituted with a 3,4-dimethoxyphenyl group, linked via an ethyl chain to a benzyl-urea moiety. The pyridazinone ring (a six-membered heterocycle with two adjacent nitrogen atoms) and the 3,4-dimethoxyphenyl group are critical structural motifs, often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

1-benzyl-3-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-29-19-10-8-17(14-20(19)30-2)18-9-11-21(27)26(25-18)13-12-23-22(28)24-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNYYMDFYRJUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then reacted with various intermediates to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of each step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the aromatic ring.

Reduction: This can affect the pyridazine ring, potentially leading to ring-opening reactions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pyridazine ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Features

Physicochemical and Pharmacokinetic Considerations

- The ethyl linker balances flexibility and steric hindrance.

- Rip-B : Higher lipophilicity due to the benzamide group may favor passive diffusion but reduce target specificity .

- Pyridazinone-Piperazine Derivatives: Piperazine’s basicity enhances solubility at physiological pH, while the chlorophenyl group introduces electron-withdrawing effects, stabilizing the molecule .

Biological Activity

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The structure of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can be broken down into several functional groups:

- Benzyl Group : Provides hydrophobic interactions.

- Dimethoxyphenyl Moiety : May contribute to biological activity through interactions with various receptors.

- Pyridazinone Core : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes or receptors. The pyridazinone core is hypothesized to interact with various signaling pathways, potentially affecting cellular processes related to inflammation, cancer progression, and neuroprotection.

Anticonvulsant Activity

Research indicates that structurally similar compounds have shown anticonvulsant properties. For instance, studies on N-benzyl 3-methoxypropionamides have demonstrated significant anticonvulsant effects in animal models, suggesting that similar mechanisms may be applicable to 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea .

Antitumor Activity

Preliminary studies suggest that compounds with a similar structural framework exhibit anticancer properties. For example, a series of benzyl derivatives were evaluated for their effectiveness against various cancer cell lines, showing IC50 values ranging from 40 nM to 60 µM against human lung carcinoma and prostate cancer cells . The potential of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea in this context remains to be fully explored.

Case Studies

- Anticonvulsant Efficacy : A study on related compounds revealed an ED50 value comparable to established anticonvulsants like phenobarbital, indicating promising potential for further development .

- Antitumor Efficacy : In vitro studies have shown that benzyl derivatives can significantly inhibit tumor growth in murine models without inducing severe side effects such as organ atrophy or neurotoxicity .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.